3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to an indole ring, which is further substituted with a chlorine atom and an ethyl group.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects are likely diverse and dependent on the specific target and biochemical pathway involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorine Atom: Chlorination of the indole ring can be achieved using reagents such as N-chlorosuccinimide (NCS) under mild conditions.
Formation of the Benzamide Group: The benzamide group can be introduced by reacting the chlorinated indole with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Indole N-oxides.
Reduction: Indole amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-chloroindole: A simpler indole derivative with a chlorine atom at the 5-position.
N-benzoylindole: An indole derivative with a benzamide group but lacking the chlorine and ethyl substitutions.
Uniqueness
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group on the indole ring, along with the benzamide group, allows for unique interactions with biological targets and enhances its potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUOXMQCOKPWIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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